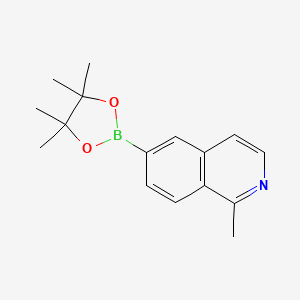

5-Iodo-4-methylpyrimidin-2-amine

Overview

Description

5-Iodo-4-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H6IN3 and a molecular weight of 235.03 . It is a yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Iodo-4-methylpyrimidin-2-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The 5th position of the ring is substituted with an iodine atom, and the 4th position is substituted with a methyl group and an amine group .Scientific Research Applications

Halogen Bonding and Molecular Docking Studies

Research has shown that compounds structurally related to 5-Iodo-4-methylpyrimidin-2-amine, such as PA-1, exhibit significant intermolecular interactions, including halogen bonding, which are pivotal in biological activities. For instance, the study by He et al. (2020) elucidated the binding mode of PA-1 with the pyruvate dehydrogenase complex E1 component, highlighting the role of halogen bonding interactions in the optimization of such compounds for developing potent inhibitors and antifungal agents. The findings were supported by a combination of X-ray crystallography, DFT calculations, and molecular docking studies, demonstrating the geometric congruence of PA-1 with its crystal structure and the significant role of the 5-iodo-1,2,3-triazole and benzene ring in its biological activities (He, He, Cai, Zhao, & Hong-Xing He, 2020).

Regioselective Chemical Synthesis

Another aspect of scientific research involving 5-Iodo-4-methylpyrimidin-2-amine focuses on regioselective chemical synthesis. For example, the work by Doulah et al. (2014) explored the regioselectivity in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. This study highlights the potential of such compounds in the synthesis of new chemical entities, which can be further functionalized for various applications (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Mechanism of Action

Target of Action

5-Iodo-4-methylpyrimidin-2-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

They exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Given its anti-inflammatory properties, it can be inferred that it likely impacts the pathways involving the inflammatory mediators it targets .

Result of Action

Given its anti-inflammatory properties, it can be inferred that it likely reduces inflammation by inhibiting the expression and activities of certain inflammatory mediators .

properties

IUPAC Name |

5-iodo-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWMOIUBXMRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-4-methylpyrimidin-2-amine | |

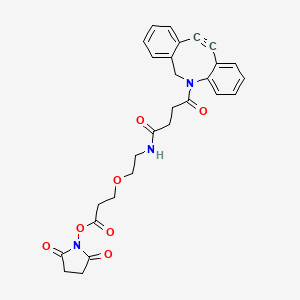

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3117317.png)

![(2S,3S)-2,3-Bis(benzoyloxy)-3-[(propan-2-YL)carbamoyl]propanoic acid](/img/structure/B3117331.png)

![2-[3-Bromo-5-(trifluoromethyl)phenyl]oxirane](/img/structure/B3117360.png)

![2-[1-(4-Chlorophenyl)pyrazol-3-yl]oxymethylaniline](/img/structure/B3117361.png)

![Methyl trans-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylate](/img/structure/B3117402.png)